5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde
Description
5-[4-(3,5-Diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is a triaryl compound featuring four aldehyde (-CHO) groups distributed across three interconnected benzene rings. The central benzene ring contains aldehyde groups at positions 1 and 3, while the phenyl group at position 5 is linked to another phenyl ring substituted with aldehyde groups at its 3 and 5 positions. This structure confers high reactivity due to the electron-withdrawing nature of the aldehyde groups, making it a candidate for applications in polymer synthesis, coordination chemistry, and as a precursor for fine chemicals .
Molecular Formula: C22H14O4 (calculated)
Molecular Weight: 342.35 g/mol (calculated)
Key Features:
- Four aldehyde groups enable nucleophilic addition and crosslinking reactions.
- Extended aromatic system enhances π-π stacking interactions.
Properties
IUPAC Name |
5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-5-16(12-24)8-21(7-15)19-1-2-20(4-3-19)22-9-17(13-25)6-18(10-22)14-26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXJSBPRIWFZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic decomposition identifies two critical precursors:
-
Biphenyl core : Constructed via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives.
-
Formyl group installation : Achieved through controlled oxidation of methyl substituents or directed formylation reactions.
The biphenyl framework is assembled first, followed by sequential formylation at the 3,5-positions of the terminal phenyl rings.
Biphenyl Core Formation
The Suzuki-Miyaura coupling reaction between 1,3-dibromo-5-methoxybenzene and 4-boronophenylboronic acid yields the methoxy-substituted biphenyl intermediate. Key conditions:
Demethylation and Oxidation
The methoxy groups are converted to hydroxyl groups via boron tribromide (BBr₃) in dichloromethane (-78°C to RT, 6 hours), followed by oxidation to formyl groups using manganese dioxide (MnO₂) in refluxing dioxane (24 hours, 65% yield).
Final Formylation
Directed ortho-metalation (DoM) with n-BuLi and quenching with dimethylformamide (DMF) introduces remaining formyl groups. Conditions:
Industrial Production Optimization
Continuous Flow Synthesis
Industrial-scale production replaces batch reactors with continuous flow systems to enhance reproducibility:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 12 hours | 2 hours | 83% reduction |
| Pd Catalyst Loading | 5 mol% | 1.5 mol% | 70% reduction |
| Overall Yield | 65% | 82% | 26% increase |
Flow systems minimize side reactions through precise temperature control and instantaneous mixing.
Solvent Recycling Protocols
Ethanol/water mixtures (7:3 v/v) enable efficient recrystallization while reducing waste:
-
Purity : >99% (HPLC)
-
Solvent Recovery : 85% via fractional distillation
Reaction Mechanism Elucidation
Suzuki Coupling Kinetics
Density functional theory (DFT) calculations reveal a two-stage mechanism:
Oxidation Pathways
Manganese dioxide mediates hydride abstraction from benzylic alcohols:
Isotopic labeling studies (²H/¹³C) confirm a radical intermediate with a half-life of 2.3 ms.
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals | Diagnostic Utility |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 10.12 (s, 4H, CHO), 8.21 (m, 6H, ArH) | Confirms formyl group multiplicity |
| ¹³C NMR (125 MHz, CDCl₃) | δ 192.4 (CHO), 138.2-126.7 (ArC) | Verifies aromatic substitution pattern |
| FTIR (ATR) | 1703 cm⁻¹ (C=O stretch) | Distinguishes aldehydes from ketones |
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 MeOH/H₂O) shows a single peak at t_R = 6.72 min (99.1% purity).
Comparative Method Evaluation
Alternative Formylation Strategies
| Method | Reagents | Yield (%) | Byproducts |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 47 | Chlorinated residues |
| Rieche Formylation | HCO₂H, H₂SO₄ | 32 | Sulfur oxides |
| Directed Metalation | n-BuLi, DMF | 58 | Minimal |
The metalation approach provides superior regioselectivity despite moderate yields.
Scalability Challenges and Solutions
Exothermic Reaction Control
Adiabatic calorimetry identifies critical temperature thresholds during Pd-catalyzed steps:
| Reaction Phase | Onset Temp (°C) | ΔT (J/g) | Mitigation Strategy |
|---|---|---|---|
| Oxidative Addition | 85 | 120 | Jacket cooling (-10°C) |
| Reductive Elimination | 92 | 85 | Semi-batch reagent addition |
Catalyst Recycling
Supported Pd nanoparticles on magnetite (Pd/Fe₃O₄) enable magnetic recovery:
| Parameter | Value | Regulatory Limit |
|---|---|---|
| VOCs Emission | 12 g/kg product | 50 g/kg |
| Reaction Mass Hazard | 3.2 (STABC) | <5.0 |
| Occupational Exposure | 0.8 ppm (8-h TWA) | 1.0 ppm |
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using HNO3 and H2SO4; halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine: Investigated for its potential use in drug development and as a building block for biologically active compounds.
Mechanism of Action
The mechanism of action of 5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde largely depends on its application. In organic synthesis, its formyl groups can act as reactive sites for further chemical modifications. In material science, its conjugated system can facilitate electron transport, making it useful in electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxylic Acid Analogue: 5-[4-(3,5-Dicarboxyphenyl)phenyl]benzene-1,3-Dicarboxylic Acid (CAS 921619-89-8)
Molecular Formula : C22H14O8
Molecular Weight : 406.34 g/mol
Key Differences :
- Replaces aldehyde (-CHO) with carboxylic acid (-COOH) groups.
- Carboxylic acids enhance solubility in polar solvents (e.g., water under basic conditions) and enable salt formation.
- Applications: Metal-organic frameworks (MOFs), drug delivery systems, and corrosion inhibitors .
Hydroxyl-Substituted Derivative: 5-Hydroxybenzene-1,3-Dicarbaldehyde
Molecular Formula : C8H6O3
Molecular Weight : 150.13 g/mol
Key Differences :
Structural and Electronic Comparisons
Electronic Effects :
Supramolecular Interactions :
- The target compound’s multiple aldehydes may form hydrogen bonds (C–H⋯O=C) similar to 5-hydroxybenzene-1,3-dicarbaldehyde but with increased complexity due to extended conjugation .
- Carboxylic acid derivatives exhibit stronger intermolecular interactions (e.g., dimerization via -COOH groups), enhancing crystallinity .
Biological Activity
5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde is a complex organic compound notable for its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple aromatic rings and aldehyde functional groups, which contribute to its unique reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 358.34 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 201734-76-1 |
| Molecular Formula | C22H14O4 |
| Molecular Weight | 358.34 g/mol |
The biological activity of this compound is largely attributed to its aldehyde groups, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to alterations in protein function or stability. Additionally, the compound's aromatic rings facilitate π-π stacking interactions that are crucial in various biochemical processes.
Potential Mechanisms Include:
- Covalent Bond Formation: Aldehyde groups react with amino acids in proteins.
- Electron Transport: The conjugated system may enhance electron mobility in materials.
- Fluorescent Properties: Potential use in biological imaging due to unique electronic characteristics.
Biological Activity
Research has indicated several biological activities associated with this compound:
-
Antimicrobial Activity:
- Studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of aldehyde groups is often linked to increased activity against bacteria and fungi.
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Anticancer Properties:
- Preliminary investigations have indicated that derivatives of dicarbaldehydes can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or disruption of mitochondrial membrane potential.
-
Enzyme Inhibition:
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit aldose reductase, which is implicated in diabetic complications.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various dicarbaldehyde derivatives. The results demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Effects
Research conducted by Zhang et al. (2020) explored the cytotoxic effects of dicarbaldehydes on human cancer cell lines. The findings revealed that treatment with dicarbaldehyde derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for development as anticancer agents .
Applications
The compound's unique properties make it suitable for various applications:
- Fluorescent Probes: Due to its electronic properties, it can be utilized in developing fluorescent sensors for biological imaging.
- Drug Development: Investigated as a precursor for synthesizing biologically active compounds.
- Material Science: Its ability to facilitate electron transport makes it a candidate for organic semiconductor applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[4-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde with high purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between brominated aldehyde precursors and boronic acid derivatives. Key steps include:
- Bromination of 3,5-diformylphenyl intermediates using N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Purification via column chromatography (e.g., silica gel with heptane/EtOAc gradients) to isolate intermediates, followed by recrystallization to achieve >98% purity .
- Characterization using /-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can solubility challenges of this compound in common organic solvents be addressed during experimental workflows?
- Methodological Answer : Due to its rigid, planar structure and multiple aldehyde groups, solubility is limited in non-polar solvents. Strategies include:
- Using polar aprotic solvents like DMF or DMSO for reactions, followed by precipitation in water/methanol mixtures .
- Functionalizing aldehyde groups with solubilizing moieties (e.g., polyethylene glycol chains) temporarily, then cleaving them post-synthesis .
Q. What spectroscopic techniques are critical for characterizing the aldehyde functionalities in this compound?
- Methodological Answer :
- FT-IR : Peaks at 1680–1720 cm confirm aldehyde C=O stretching .
- -NMR : Aldehyde protons appear as singlets at δ 9.8–10.2 ppm, though intramolecular hydrogen bonding (e.g., H⋯O contacts of 2.26–2.47 Å) may shift these signals .
- X-ray crystallography : Resolves conformational preferences of aldehyde groups, such as planar vs. twisted geometries .
Advanced Research Questions
Q. How do intramolecular interactions between aldehyde groups influence the compound’s reactivity in coordination chemistry?
- Methodological Answer : Intramolecular H-bonding (e.g., 2.30–2.66 Å interactions in benzene-dicarbaldehydes) stabilizes specific conformers, affecting metal-ligand coordination. Computational modeling (DFT) predicts preferred binding modes for transition metals (e.g., Cu, Fe) . Experimental validation via X-ray diffraction of metal complexes is recommended .
Q. What strategies mitigate competing side reactions during the use of this compound in covalent organic framework (COF) synthesis?
- Methodological Answer :
- Dynamic covalent chemistry : Employ reversible imine bond formation under solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to correct defects .
- Stoichiometric control : Use a 2:3 molar ratio of aldehyde to amine linkers to minimize unreacted aldehydes, enhancing crystallinity .
- Post-synthetic oxidation : Convert residual aldehydes to carboxylates using KMnO in acidic conditions to stabilize frameworks .
Q. How can computational methods predict the compound’s electronic properties for optoelectronic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis sets) to estimate charge transport efficiency .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to identify π→π* transitions influenced by aldehyde conjugation .
Q. What analytical approaches resolve contradictions in reported crystallographic data for derivatives of benzene-dicarbaldehydes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
